Product packaging for Ph3SnCh2 Carbohydrate(Cat. No.:CAS No. 126193-17-7)

Ph3SnCh2 Carbohydrate

Cat. No.: B157393
CAS No.: 126193-17-7
M. Wt: 623.3 g/mol
InChI Key: AJWTYLBCPBESIW-GGBJYFKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ph3SnCH2 Carbohydrate, with the systematic name 3-C-[(Triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-alpha-D-allofuranose, is an organotin compound supplied for research purposes. This compound is characterized by a distorted tetrahedral coordination around the tin atom . It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Research into organotin carbohydrates like this compound is primarily focused on their potential in cancer chemotherapy. Studies have shown that such compounds are DNA-targeted and can act as mitotic inhibitors, with their action mode occurring via a gene-mediated pathway . In vitro biological studies have demonstrated that this compound exhibits antiproliferative and antitumor activity against certain mouse tumor cell lines, including MOPC315, P815, SL2, and L1210 . The primary mechanism of action for this class of compounds involves the capacity to interfere with DNA, RNA, and protein synthesis in rapidly proliferating cells. In comparative studies on isolated thymocytes, protein synthesis was found to be the most sensitive process, with this compound showing an IC50 value greater than 5 microM . This level of activity provides a valuable structure-activity relationship (SAR) insight for researchers, as it is distinct from the typical inactivity of tetraorganotins and differs from the activity of closely related structures like Ph3Sn carbohydrate, allowing for comparative studies on how structural modifications impact biological efficacy .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H36O6Sn B157393 Ph3SnCh2 Carbohydrate CAS No. 126193-17-7

Properties

IUPAC Name

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(triphenylstannylmethyl)-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6.3C6H5.Sn/c1-11(2)15-6-7(17-11)8-13(5,14)9-10(16-8)19-12(3,4)18-9;3*1-2-4-6-5-3-1;/h7-10,14H,5-6H2,1-4H3;3*1-5H;/t7-,8-,9+,10-,13-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWTYLBCPBESIW-GGBJYFKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@]([C@@H]3[C@H](O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126193-17-7
Record name 3-C-((Triphenylstannyl)methyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Structural Elucidation and Conformational Analysis of Ph₃snch₂ Carbohydrate Complexes

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Ph₃SnCH₂-carbohydrate complexes. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the electronic environment of the nuclei, and the spatial relationships between different parts of the molecule. diva-portal.orgdiva-portal.org For these specific complexes, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly crucial. tubitak.gov.triau.ir

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of the carbohydrate moiety and confirming the presence of the triphenyltin (B1233371) methylene (B1212753) group. The proton spectra of these complexes can typically be divided into distinct regions: the aliphatic, carbinolic, anomeric, and aromatic regions. researchgate.net

The signals for the protons of the triphenyltin group (Ph₃Sn-) typically appear in the aromatic region of the spectrum, usually between δ 7.0 and 8.0 ppm. The integration of these signals corresponds to the 15 protons of the three phenyl rings. The protons of the methylene bridge (-CH₂-) linking the tin atom to the carbohydrate unit are also readily identifiable.

The chemical shifts of the carbohydrate protons provide information about their local environment. For instance, the anomeric proton's chemical shift and its coupling constant (J-coupling) with adjacent protons are indicative of the α- or β-configuration of the glycosidic linkage. researchgate.net Changes in the chemical shifts of the carbohydrate protons upon coordination to the Ph₃SnCH₂- group can reveal the site of attachment.

Table 1: Representative ¹H NMR Spectroscopic Data for a Ph₃SnCH₂-Carbohydrate Complex

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (Ph₃Sn-) 7.20-7.80 m -
Methylene (-CH₂-) 2.50-2.70 t 7.5
Anomeric (H-1) 4.50-5.20 d 3.5 (α) or 8.0 (β)
Other Carbohydrate Protons 3.20-4.40 m -

Note: The exact chemical shifts and coupling constants can vary depending on the specific carbohydrate and the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. anu.edu.au The chemical shifts of the carbon atoms in the phenyl rings of the Ph₃Sn- group are typically observed in the range of δ 125-140 ppm. The carbon of the methylene bridge (-CH₂-) gives a characteristic signal that is influenced by the electronegativity of the tin atom.

The carbon signals of the carbohydrate moiety are found in the region of δ 60-110 ppm. researchgate.net The chemical shift of the anomeric carbon is particularly diagnostic of the glycosidic linkage configuration. researchgate.net Similar to ¹H NMR, shifts in the ¹³C resonances of the carbohydrate upon derivatization can pinpoint the site of attachment of the Ph₃SnCH₂- group. mdpi.com

Table 2: Illustrative ¹³C NMR Spectroscopic Data for a Ph₃SnCH₂-Carbohydrate Complex

Carbon Chemical Shift (δ, ppm)
Phenyl (ipso-C) 137.0-139.0
Phenyl (ortho-C) 135.0-137.0
Phenyl (meta-C) 128.0-130.0
Phenyl (para-C) 129.0-131.0
Methylene (-CH₂-) 20.0-30.0
Anomeric (C-1) 95.0-105.0
Other Carbohydrate Carbons 60.0-85.0

Note: Chemical shifts are approximate and can be influenced by the specific structure and experimental conditions.

Tin-119 NMR (¹¹⁹Sn NMR) spectroscopy is a powerful tool for directly probing the environment around the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. nih.gov In tetracoordinate organotin compounds like the Ph₃SnCH₂-carbohydrate complexes, the ¹¹⁹Sn chemical shifts typically fall within a specific range. Any significant deviation from this range could suggest a change in coordination, possibly due to intramolecular interactions with heteroatoms on the carbohydrate.

The coupling between ¹¹⁹Sn and adjacent ¹H or ¹³C nuclei can also provide valuable structural information. For instance, the two-bond coupling constant (²J(¹¹⁹Sn-¹H)) for the methylene protons can give insights into the conformation around the Sn-CH₂ bond.

Table 3: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

Coordination Number of Tin Geometry ¹¹⁹Sn Chemical Shift Range (δ, ppm)
4 Tetrahedral -60 to -160
5 Trigonal bipyramidal -180 to -280
6 Octahedral -300 to -500

Note: These ranges are general and can be affected by the nature of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Assessment

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nsf.gov In the context of Ph₃SnCH₂-carbohydrate complexes, IR spectroscopy is used to confirm the presence of key structural features and to assess any changes in bonding upon complexation. pressbooks.publibretexts.org

The IR spectra of these complexes will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings and the carbohydrate backbone, as well as the C-O stretching vibrations of the carbohydrate. spectroscopyonline.comlibretexts.org The presence of hydroxyl (-OH) groups in the carbohydrate will be evident from a broad absorption band in the region of 3200-3600 cm⁻¹.

A key vibration to identify is the asymmetric stretching of the Sn-C bond, which typically appears in the far-IR region. The position of this band can provide information about the strength of the tin-carbon bond. Furthermore, shifts in the vibrational frequencies of functional groups on the carbohydrate, such as the C-O stretching frequency, can indicate their involvement in coordination to the tin atom.

Table 4: Key Infrared Absorption Frequencies for Ph₃SnCH₂-Carbohydrate Complexes

Functional Group Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carbohydrate) 3200-3600 Strong, Broad
Aromatic C-H Stretch 3000-3100 Medium
Aliphatic C-H Stretch 2850-2960 Medium
C=O Stretch (if present) 1670-1780 Strong
Aromatic C=C Stretch 1400-1600 Medium
C-O Stretch (Carbohydrate) 1000-1200 Strong
Sn-C Asymmetric Stretch 500-600 Medium to Weak

Note: The exact frequencies and intensities can vary.

Other Spectroscopic Methods (e.g., UV-Vis, Circular Dichroism, Mass Spectrometry) in Structural Confirmation

While NMR and IR are the primary tools for structural elucidation, other spectroscopic techniques provide complementary and confirmatory data.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the molecule. The phenyl rings of the triphenyltin group give rise to characteristic absorptions in the UV region. Changes in the position and intensity of these bands upon complexation with the carbohydrate can provide insights into the electronic interactions between the two moieties. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy : For chiral molecules like carbohydrates, Circular Dichroism (CD) spectroscopy is a valuable technique for studying their three-dimensional structure. researchgate.net The CD spectrum is sensitive to the conformation of the carbohydrate and can be used to detect conformational changes that occur upon the introduction of the Ph₃SnCH₂- group.

Mass Spectrometry (MS) : Mass spectrometry is essential for determining the molecular weight of the Ph₃SnCH₂-carbohydrate complex and for confirming its elemental composition. nih.govfu-berlin.de High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in deducing the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule, showing the loss of phenyl groups or cleavage of the bond between the methylene group and the carbohydrate.

Table 5: Summary of Other Spectroscopic Techniques and Their Applications

Technique Information Obtained
UV-Vis Spectroscopy Electronic transitions, confirmation of aromatic system
Circular Dichroism (CD) Conformational analysis of the chiral carbohydrate moiety

| Mass Spectrometry (MS) | Molecular weight determination, elemental composition, fragmentation pattern |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal and Molecular Structures of Ph₃SnCH₂ Carbohydrate Derivatives

Without experimental data, any description of the crystal and molecular structures of Ph₃SnCH₂ carbohydrate derivatives would be purely speculative. It is anticipated that the bulky triphenyltin group would significantly influence the crystal packing. The carbohydrate moiety, with its multiple hydroxyl groups, would likely participate in extensive hydrogen bonding networks, further dictating the supramolecular structure. The relative orientation of the Ph₃SnCH₂ group and the carbohydrate ring would be a key feature of the molecular structure.

Analysis of Tin Coordination Geometry and Bond Parameters

The coordination geometry around the tin atom in triphenyltin compounds is typically a distorted tetrahedron when no additional ligands are coordinated. However, the tin atom can expand its coordination sphere to five or six, adopting trigonal bipyramidal or octahedral geometries, respectively, through intramolecular or intermolecular interactions. cam.ac.uk In Ph₃SnCH₂ carbohydrate derivatives, it would be crucial to determine if one of the hydroxyl groups of the carbohydrate or an oxygen atom from an adjacent molecule in the crystal lattice coordinates to the tin center.

A detailed analysis would require specific data points, which are currently unavailable. A hypothetical data table for such a compound is presented below to illustrate the type of information that would be derived from an X-ray crystal structure analysis.

Interactive Data Table: Hypothetical Bond Parameters for a Ph₃SnCH₂ Carbohydrate Complex

ParameterHypothetical ValueDescription
Sn-C(methylene) (Å)2.15 - 2.20The length of the bond between the tin atom and the methylene carbon.
Sn-C(phenyl) (avg, Å)2.13 - 2.18The average length of the bonds between the tin atom and the phenyl ring carbons.
C-Sn-C (avg, °)107 - 112The average angle between the carbon atoms bonded to the tin atom, indicating the tetrahedral or distorted tetrahedral geometry.
Sn···O (intramolecular, Å)> 3.0The distance between the tin atom and a nearby oxygen atom of the carbohydrate, which would indicate a weak or non-existent intramolecular coordination.

Coordination Chemistry Principles Governing Organotin Carbohydrate Interactions

Nature of Donor Atoms in Organotin-Carbohydrate Complexes (O, N, S)

The versatility of carbohydrates as ligands stems from their polyfunctional nature, offering multiple potential coordination sites. The stability and structure of the resulting organotin-carbohydrate complexes are heavily influenced by the type of donor atoms available on the sugar moiety. researchgate.net The most common donor atom is oxygen, present in the numerous hydroxyl groups of a typical carbohydrate. However, modified carbohydrates can introduce other donor atoms like nitrogen and sulfur, expanding the coordination possibilities. epa.govexlibrisgroup.com

Oxygen (O): Oxygen is the most prevalent donor atom in carbohydrate-metal complexes. The hydroxyl (-OH) groups of monosaccharides are the primary sites for coordination with the tin atom. researchgate.net Deprotonation of these hydroxyl groups creates anionic alkoxide ligands (O⁻), which form strong coordinate bonds with the Lewis acidic tin center. The formation of tin alkoxide bonds is a common pathway for creating organotin-sugar linkages. researchgate.net

Sulfur (S): Thio-sugars, where one or more oxygen atoms are replaced by sulfur, introduce sulfur as a soft donor atom. Sulfur's ability to form strong bonds with metals is well-documented, particularly in the context of dithiocarbamate (B8719985) ligands, which are known for their robust metal-binding capabilities. nih.govmdpi.com In organotin-carbohydrate chemistry, a sulfur donor atom can significantly alter the coordination behavior, often leading to increased stability and different geometric arrangements compared to their oxygen-based counterparts. nih.gov The chelation of tin ions by ligands containing sulfur atoms can enhance the lipophilicity and biological activity of the resulting compounds. nih.gov

The stability of these complexes can be significantly enhanced by incorporating additional coordinating groups like O, N, or S onto the carbohydrate molecule. researchgate.net

Chelation and Ring Formation in Monosaccharide-Metal Complexes

Chelation, the process where a single ligand binds to a central metal atom at two or more points, is a critical factor in the stability of metal-carbohydrate complexes. youtube.com Carbohydrates, with their multiple hydroxyl groups, are excellent chelating ligands.

The stability of these complexes is markedly increased when carbohydrates act as chelating polyolato ligands, meaning they are deprotonated at multiple sites to bind the metal. uni-muenchen.de The most common and stable arrangement involves the coordination of two adjacent hydroxyl groups (a 1,2-diol) with the tin atom, forming a five-membered chelate ring. uni-muenchen.de The stereochemistry of the diol group is crucial; for example, a threo-configured diol group may form a more favored chelate ring than an erythro-diol. uni-muenchen.de

Factors Influencing Coordination Number and Geometry around the Tin Center

The coordination number—the number of donor atoms bonded to the central tin atom—and the resulting molecular geometry are determined by several interconnected factors. Organotin compounds can exhibit a range of coordination numbers, commonly from four to seven. nih.gov

Nature of Organic Substituents on Tin: The organic groups attached to the tin atom (e.g., the three phenyl groups in a triphenyltin (B1233371) moiety) have a significant steric and electronic influence. Bulky groups like phenyl (Ph) can sterically hinder the approach of ligands, often favoring lower coordination numbers. In many triphenyltin complexes, the tin atom is five-coordinate. mdpi.com

The Ligand's Bite Angle and Steric Bulk: The geometry of the carbohydrate ligand, including the distance between donor atoms (which determines the "bite angle"), affects how it can arrange itself around the tin center. Bulky carbohydrate ligands can lead to distorted geometries. mdpi.com

Coordination Mode of the Ligand: The way the ligand binds (monodentate, bidentate, bridging) directly impacts the coordination number. A carboxylate ligand, for example, can act as a chelating bidentate ligand or a bridging ligand that links two tin centers, leading to the formation of coordination polymers. mdpi.comnih.gov

Common geometries for organotin complexes include:

Four-coordinate: Tetrahedral

Five-coordinate: Trigonal bipyramidal mdpi.com

Six-coordinate: Octahedral or a distorted version known as skew trapezoidal-bipyramidal mdpi.comnih.gov

In many triphenyltin carboxylate complexes, a five-coordinate trigonal bipyramidal geometry is observed, where the three phenyl groups occupy the equatorial positions and the donor atoms from the ligands occupy the axial positions. mdpi.com

Table 1: Common Geometries and Coordination Numbers in Organotin Complexes
Coordination NumberTypical GeometryExample Class
4TetrahedralSimple Tetraorganotins (R4Sn)
5Trigonal BipyramidalTriphenyltin(IV) Carboxylates mdpi.com
6Octahedral / Skew Trapezoidal-BipyramidalDiorganotin(IV) Dicarboxylates mdpi.comnih.gov

Ligand Design and its Influence on Coordination Behavior

The rational design of carbohydrate-based ligands is a key strategy for controlling the coordination chemistry and tuning the properties of the resulting organotin complexes. researchgate.net By modifying the carbohydrate scaffold, it is possible to influence the coordination number, geometry, and stability of the complex.

One common strategy is to graft additional coordinating groups onto the carbohydrate molecule to enhance its chelating ability. researchgate.net For instance, introducing carboxyl groups can stabilize complexes with multivalent metal ions. researchgate.net Similarly, designing N-glycosides or thio-Schiff bases incorporates nitrogen and sulfur donors, which can lead to complexes with different biological activities and stabilities compared to purely oxygen-coordinated analogues. rsc.orgnih.gov

Computational and Theoretical Investigations of Ph₃snch₂ Carbohydrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) in Predicting Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are cornerstones for predicting the geometric and electronic properties of molecular systems. researchgate.netscienceopen.com DFT has become a popular and effective methodology for studying carbohydrates and organometallic compounds due to its balance of computational cost and accuracy. nih.govresearchgate.net

In the context of Ph₃SnCH₂ carbohydrates, DFT calculations are employed to determine the most stable three-dimensional structures by optimizing the molecular geometry. These calculations can predict bond lengths, bond angles, and torsional angles, revealing how the introduction of the Ph₃SnCH₂ substituent affects the conformation of the pyranose or furanose ring. Analysis of results can indicate that even slight differences in the spatial orientation of atoms can lead to significant variations in chemical reactivity. nih.gov

DFT is also a powerful tool for predicting chemical reactivity. mdpi.com By calculating various electronic properties and reactivity descriptors, researchers can identify the most likely sites for chemical reactions. Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO-LUMO energy gap (Egap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.govdavidpublisher.com

Global Reactivity Descriptors: Concepts from conceptual DFT, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide a quantitative framework for understanding reactivity. nih.govdavidpublisher.com These descriptors help predict whether a molecule will act as an electrophile or a nucleophile.

Local Reactivity Descriptors: The Fukui function and dual descriptors are used to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. davidpublisher.com This is particularly valuable for complex molecules like carbohydrates, which have multiple potential reaction sites (e.g., hydroxyl groups).

The choice of DFT functional and basis set is critical for obtaining reliable results. For carbohydrate systems, which are rich in hydrogen bonds, hybrid functionals like B3LYP, M06, and M05 have shown good performance, especially when paired with a basis set that includes diffuse functions, such as 6-31+G* or 6-311+G(d,p), to accurately model non-covalent interactions. researchgate.netnih.govnih.gov

Table 1: Key DFT-Derived Reactivity Descriptors and Their Significance

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Potential (μ) μ = -(I+A)/2 Represents the "escaping tendency" of an electron from a system.
Chemical Hardness (η) η = (I-A)/2 Measures the resistance to change in electron distribution.

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic character of a molecule. |

Mechanistic Insights into Regioselectivity and Stereoselectivity through Computational Modeling

One of the greatest challenges in carbohydrate chemistry is controlling regioselectivity (which functional group reacts) and stereoselectivity (the 3D orientation of the new bond). Computational modeling provides profound insights into the mechanisms that govern these selective transformations. chemrxiv.org

For Ph₃SnCH₂ carbohydrates, computational studies can elucidate the reaction pathways of, for example, glycosylation or protecting group manipulations. By mapping the potential energy surface (PES) for a reaction, chemists can identify transition states and intermediates. researchgate.net The relative energies of different transition states leading to various regioisomers or stereoisomers can explain the experimentally observed product distribution.

Computational modeling is particularly adept at revealing the subtle non-covalent interactions that often dictate selectivity. nih.govresearchgate.net In the case of Ph₃SnCH₂ carbohydrates, interactions such as intramolecular hydrogen bonding or CH-π interactions involving the phenyl rings can stabilize a specific reactant conformation or transition state, thereby directing the reaction to a particular hydroxyl group or guiding the incoming reagent to a specific face of the molecule. This approach helps to transform the prediction of reaction outcomes from a black box into a well-understood, mechanism-based science. chemrxiv.org

Molecular Dynamics (MD) Simulations in Understanding Carbohydrate-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of biological systems. mpg.de They are particularly useful for studying the interactions between carbohydrate ligands and protein receptors, a process fundamental to many biological events. nih.govnih.gov While quantum calculations are often limited to static structures or very short timescales, MD simulations can model the behavior of molecules over nanoseconds or longer, capturing conformational changes and binding events. plos.orgyoutube.com

For a Ph₃SnCH₂ carbohydrate derivative designed as a potential ligand for a protein (such as a lectin), MD simulations can provide critical insights:

Binding Pose and Stability: After an initial prediction of the binding mode via molecular docking, MD simulations are used to refine the complex and assess its stability over time. nih.govplos.org The simulation tracks the movement of the ligand in the protein's binding pocket, revealing the key interactions that anchor it in place.

Conformational Dynamics: Both proteins and carbohydrates are flexible molecules. MD simulations show how the carbohydrate and the protein's binding site may change their conformations to achieve an optimal fit (an "induced fit" mechanism).

Role of Water: The binding process involves the displacement of water molecules from both the ligand's surface and the protein's binding site. MD simulations explicitly model these water molecules, providing a more accurate picture of the thermodynamics of binding. nih.gov

The introduction of the Ph₃SnCH₂ group adds a significant hydrophobic and bulky element to the carbohydrate. MD simulations can reveal how this group interacts with hydrophobic pockets in the protein's binding site and whether its presence enhances or disrupts the binding observed for the unmodified carbohydrate.

Prediction of Noncovalent Interactions and Binding Preferences

The binding of a carbohydrate to a protein is governed by a complex network of non-covalent interactions (NCIs). nih.govresearchgate.netmdpi.com Computational methods are essential for dissecting this network and predicting binding affinities.

The Ph₃SnCH₂ moiety introduces unique possibilities for NCIs compared to a simple hydroxyl group:

Hydrogen Bonding: While the core carbohydrate hydroxyls remain primary sites for hydrogen bonding, the tin atom can potentially act as a weak hydrogen bond acceptor.

CH-π and π-π Stacking: The three phenyl rings are prime candidates for engaging in CH-π interactions with aliphatic residues of the protein and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine in the protein's binding site. nih.gov These interactions can be a major driving force for binding.

Hydrophobic Interactions: The large, nonpolar surface of the triphenylstannyl group contributes significantly to hydrophobic interactions, which are known to be important in carbohydrate-protein recognition. nih.gov

Computational techniques like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with MD simulations, can predict the relative binding free energies of different ligands. nih.govuiowa.edu By comparing the calculated binding free energy of the Ph₃SnCH₂ carbohydrate to that of the parent carbohydrate, researchers can quantitatively predict whether the organotin modification is beneficial for protein binding. These predictions can guide the rational design of more potent and selective carbohydrate-based inhibitors or probes. nih.gov

Advanced Applications in Organic Synthesis and Biomolecular Functionalization

Development of Highly Selective Methods for Unprotected Carbohydrate Modification

The selective functionalization of unprotected carbohydrates presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. rsc.orgrsc.org Organotin-mediated reactions have emerged as a highly effective strategy to address this, enabling the precise modification of a single hydroxyl group. rsc.org

The primary method involves the formation of organotin intermediates, such as dialkylstannylene acetals or tributyltin ethers. researchgate.net Dialkylstannylene acetals are typically formed by reacting a diol-containing carbohydrate with a dialkyltin oxide, like dibutyltin (B87310) oxide. rsc.orgresearchgate.net This process creates a temporary five-membered ring structure, which activates the involved hydroxyl groups and directs subsequent reactions to a specific site. researchgate.net The regioselectivity is influenced by the stereochemistry of the hydroxyl groups, with a preference for the formation of stannylene acetals across 1,2-cis-diols. rug.nl

Recent advancements have focused on improving the efficiency and selectivity of these modifications. For instance, researchers have found that preactivating the dibutylstannylene acetal (B89532) intermediate with a salt like tetrabutylammonium (B224687) bromide can significantly enhance the regioselectivity of subsequent tosylation, benzoylation, or benzylation reactions. acs.orgnih.gov This preactivation is particularly effective for modifying secondary hydroxyl groups even in the presence of more sterically accessible primary ones. acs.orgnih.gov The choice of the counteranion in the ammonium (B1175870) salt plays a crucial role in achieving this high selectivity. acs.orgnih.gov These improved methods provide convenient access to valuable synthetic intermediates, which can be further converted into complex molecules like sulfur-containing and azide-modified carbohydrates through nucleophilic substitution reactions. acs.orgnih.govohsu.edu

Key Findings in Selective Modification of Unprotected Carbohydrates

Organotin ReagentReaction TypeKey Finding/AdvantageSource
Dibutyltin oxideStannylene acetal formationEnables regioselective acylation, alkylation, and sulfonation of diols. rsc.org rsc.org
Bis(tributyltin) oxideTributyltin ether formationEffective for monoalkylation reactions. researchgate.net researchgate.net
Dibutylstannylene acetal + Tetrabutylammonium bromidePreactivation for tosylation, benzoylation, benzylationImproves regioselectivity for secondary hydroxyl groups over primary ones. acs.orgnih.gov acs.orgnih.gov
Diorganotin compoundsStannylene acetal formationPreferentially activates 1,2-cis-diols, leading to selective oxidation of the axial hydroxyl group. rug.nl rug.nl

Strategies for Stereo- and Site-Selective Glycosylation and Derivatization

Achieving stereoselectivity in the formation of glycosidic bonds is a central challenge in carbohydrate synthesis. benthamscience.comsciprofiles.com Organotin compounds serve as crucial intermediates and catalysts in strategies designed to control both the site (site-selectivity) and the three-dimensional orientation (stereoselectivity) of these bonds. researchgate.net

The formation of stannylene acetals is a cornerstone of site-selective derivatization. researchgate.net By temporarily bridging two hydroxyl groups, the stannylene acetal activates one oxygen atom more than the other, directing incoming electrophiles to a specific position. For example, in the reaction of methyl α-D-glucopyranoside, the use of tin intermediates leads to the 2,6-di-O-benzyl ether as the major product in high yield. researchgate.net The regioselectivity of these reactions is often dictated by the inherent structure of the carbohydrate and the reaction conditions. nih.gov

In addition to directing the site of reaction, organotin compounds can influence the stereochemical outcome of glycosylations. While traditional glycosylation methods often struggle to control the formation of α- or β-glycosidic bonds, the use of organotin reagents can help steer the reaction towards the desired isomer. benthamscience.comsciprofiles.com Organotin-catalyzed thiocarbonylation of unprotected carbohydrates, for instance, proceeds with excellent regioselectivity and allows for the synthesis of deoxy sugars, which are important components of many biologically active molecules. nih.gov The selectivity in these reactions is attributed to the intrinsic stereochemical relationships of the hydroxyl groups on the carbohydrate scaffold. nih.gov

Synthesis of Structurally Complex Carbohydrate Derivatives

The ability to selectively modify unprotected carbohydrates using organotin reagents has paved the way for the efficient synthesis of structurally complex and biologically significant carbohydrate derivatives. researchgate.netnih.gov These methods provide access to molecules that would otherwise require lengthy and inefficient synthetic routes involving multiple protection and deprotection steps. rsc.orgrsc.org

One notable application is the synthesis of deoxy carbohydrates. Through a highly regioselective organotin-catalyzed thiocarbonylation followed by reduction, specific hydroxyl groups can be removed to yield deoxy sugars. nih.gov This process is achieved in a minimal number of steps and with high yields, demonstrating the power of organotin catalysis in simplifying complex transformations. nih.gov

Furthermore, organotin-mediated functionalization is instrumental in creating building blocks for larger glycoconjugates and oligosaccharides. researchgate.netnih.gov For example, the regioselective tosylation of unprotected carbohydrates, enhanced by preactivation techniques, yields valuable intermediates. acs.orgohsu.edu These intermediates can then undergo nucleophilic substitution with various nucleophiles to introduce different functionalities, such as azides or sulfur-containing groups, leading to diverse and complex carbohydrate derivatives. acs.orgnih.govohsu.edu The versatility of carbohydrates as building blocks, combined with the selectivity of organotin chemistry, allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Examples of Complex Carbohydrate Derivatives Synthesized Using Organotin Reagents

Starting Material ClassOrganotin-Mediated ReactionProduct ClassSignificanceSource
Unprotected GlycosidesRegioselective benzylationDi-O-benzyl ethers (e.g., 2,6-di-O-benzyl ether of methyl α-D-glucopyranoside)Key intermediates in oligosaccharide synthesis. researchgate.net
Unprotected CarbohydratesCatalytic regioselective thiocarbonylationDeoxy saccharidesAchieved in high yields and with excellent regioselectivity in minimal steps. nih.gov
Unprotected CarbohydratesRegioselective tosylation followed by nucleophilic substitutionSulfur-containing and azide-modified carbohydratesProvides access to diverse functionalized carbohydrates. acs.orgnih.govohsu.edu

Catalytic Roles of Organotin Compounds in Esterification and Transesterification

Organotin compounds, such as dibutyltin dilaurate and dibutyltin diacetate, are widely recognized as effective catalysts for esterification and transesterification reactions. lupinepublishers.comwikipedia.org Their catalytic activity stems from the Lewis acidic nature of the tin atom, which allows it to coordinate with reactants and facilitate the reaction. lupinepublishers.comrsc.org

In the context of carbohydrate chemistry, these catalytic properties are used to selectively form sugar esters. Esterification of the numerous hydroxyl groups on a carbohydrate molecule is typically carried out by treating the sugar with an acid anhydride (B1165640) or acid chloride. libretexts.org Organotin catalysts can promote this reaction, often with a degree of selectivity. wikipedia.org

Two primary mechanisms have been proposed for organotin-catalyzed esterification and transesterification. rsc.org

Lewis Acid Mechanism: The organotin compound acts as a Lewis acid, activating the carbonyl group of the ester or acid anhydride, making it more susceptible to nucleophilic attack by a hydroxyl group from the carbohydrate. lupinepublishers.comrsc.org

Exchange/Insertion Mechanism: This pathway involves an initial exchange of a ligand on the tin atom with the alcohol (the carbohydrate's hydroxyl group) to form a tin alkoxide. The carbonyl group of the esterifying agent then inserts into the Sn-O bond of this intermediate, ultimately leading to the final ester product. rsc.org

The efficiency of these catalysts allows for reactions to occur under mild conditions, which is crucial for preserving the sensitive structure of carbohydrates. lupinepublishers.com This catalytic application is vital in polymer chemistry, such as in the formation of polyurethanes and for the vulcanization of silicones, and is equally applicable to the modification of polyols like carbohydrates. wikipedia.org

Investigations into Biomolecular Interactions and Mechanistic Hypotheses of Organotin Carbohydrate Conjugates

Studies on DNA Binding and Cleaving Abilities

A primary target for many cytotoxic compounds, including organotin derivatives, is cellular DNA. researchgate.net The interaction with DNA is considered a significant contributor to their biological potency. researchgate.net

Mechanistic studies suggest that organotin(IV) compounds can engage with DNA through several reversible binding modes. researchgate.net Depending on the coordination number and the nature of the organic groups attached to the central tin atom, these compounds may act as intercalating agents, inserting themselves between the base pairs of the DNA double helix, or as groove binders. researchgate.net The coordination characteristics of the tin atom are crucial in determining its ability to bind to DNA. researchgate.net

Furthermore, the carbohydrate portion of the conjugate can play a direct role in the binding process. Studies on other carbohydrate-DNA conjugates have shown that the sugar moiety can participate in stacking interactions with DNA G-quadruplex structures, as well as form hydrogen bonds and hydrophobic contacts. nih.gov This suggests that the carbohydrate is not merely a passive carrier but an active participant in the molecular recognition of nucleic acid targets.

Research has demonstrated that triphenyltin-carbohydrate conjugates can interfere with crucial biosynthetic pathways. researchgate.net In studies using rapidly proliferating thymocytes, protein synthesis was identified as the most sensitive process to inhibition by these compounds. researchgate.net However, the activity of these conjugates is generally lower than that of the parent compound, triphenyltin (B1233371) chloride (Ph3SnCl). researchgate.net

For instance, the Ph3SnCH2-carbohydrate showed less capacity to interfere with DNA, RNA, and protein synthesis compared to Ph3SnCl. researchgate.net This highlights a structure-activity relationship where the conjugation to the carbohydrate moiety modulates the compound's potency. researchgate.net Triorganotins are often DNA-targeted, with their mode of action occurring through gene-mediated pathways. researchgate.netresearchgate.net

Table 1: Comparative Inhibitory Activity on Protein Synthesis

This table displays the half-maximal inhibitory concentration (IC50) values for protein synthesis in thymocytes for different triphenyltin compounds.

CompoundIC50 Value (µM)
Ph3SnCl~ 0.3
Ph3Sn-carbohydrate~ 3.0
Ph3SnCH2-carbohydrate> 5.0
Data sourced from multiple studies. researchgate.net

Research on Enzyme Inhibition and Protein Interactions

Beyond DNA, key cellular enzymes have been identified as potential targets for organotin-carbohydrate conjugates. The tin atom can coordinate with biological molecules, potentially disrupting their normal function and leading to enzyme inhibition.

To elucidate the mechanisms of enzyme inhibition, computational molecular docking studies have been employed. nih.govnih.gov While specific docking studies on Ph3SnCh2-carbohydrate are not widely published, research on other carbohydrate-linked organotin(IV) complexes demonstrates their potential as potent inhibitors of critical enzymes like human topoisomerase Iα. nih.gov These studies help ascertain the mode and mechanism of action at the molecular level. nih.gov

Molecular docking simulations for other inhibitors with enzymes like α-glucosidase reveal specific binding modes. nih.gov For example, inhibitors often adopt a conformation that fits snugly into a hydrophobic pocket of the enzyme's active site, forming stable hydrophobic and CH–π interactions with key amino acid residues. nih.gov Similar computational approaches could predict the binding of Ph3SnCh2-carbohydrate to target enzymes, identifying the likely interaction sites and binding affinities.

The carbohydrate moiety, on the other hand, can enhance the specificity of the compound for certain biological targets, potentially improving its efficacy. The binding energy of a drug to its receptor is a sum of the contributions from its component parts. nih.gov Charged and polar groups, such as the hydroxyls on a carbohydrate, can contribute significantly to binding affinity. nih.gov The strategic combination of the organometallic and carbohydrate components aims to optimize these binding preferences for a desired therapeutic outcome.

Comparative Studies on Structure-Interaction Relationships (e.g., Sn-C bond distance and interaction profiles)

The precise three-dimensional structure of organotin-carbohydrate conjugates is a critical determinant of their biological activity. researchgate.net Comparative studies between closely related molecules have revealed that even subtle structural changes can lead to significant differences in interaction profiles and potency. researchgate.net

A key comparison is between 3-C-[(triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-α-D-allofuranose (Ph3SnCH2 carbohydrate) and its analogue without the methylene (B1212753) spacer, 3-C-(triphenylstannyl)-1,2:5,6-di-O-isopropylidene-α-D-allofuranose (Ph3Sn carbohydrate). researchgate.net The introduction of the methylene (–CH₂–) group in this compound elongates the bond between the tin atom and the carbohydrate moiety. This increased Sn-C bond distance is directly correlated with a decrease in biological activity; Ph3Sn carbohydrate is consistently more active than this compound. researchgate.net This finding underscores the importance of the Sn-C bond length in the interaction with biological targets. researchgate.net Generally, triorganotin compounds, which possess three Sn-C bonds, exhibit the highest cytotoxicity among organotin classes. researchgate.net

Table 2: Structure-Activity Comparison of Triphenyltin Carbohydrates

This table compares the structural features and resulting biological activity of two related organotin-carbohydrate conjugates.

FeaturePh3Sn carbohydrateThis compound
Spacer Direct Sn-C bond to carbohydrateMethylene (-CH₂-) spacer
Sn-C Bond Distance Shorter (~2.225 Å)Longer
Protein Synthesis Inhibition More active (IC50 ≈ 3 µM)Less active (IC50 > 5 µM)
Data highlights the impact of the Sn-C bond length on biological potency. researchgate.net

Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compound3-C-[(triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-α-D-allofuranose
Ph3Sn Carbohydrate3-C-(triphenylstannyl)-1,2:5,6-di-O-isopropylidene-α-D-allofuranose
Ph3SnClTriphenyltin chloride

Future Prospects and Emerging Research Frontiers in Ph₃snch₂ Carbohydrate Chemistry

Design and Synthesis of Next-Generation Organotin-Carbohydrate Scaffolds

The development of novel organotin-carbohydrate scaffolds is a primary focus of future research. These efforts are geared towards creating molecules with enhanced or entirely new functionalities.

Key Research Directions:

Bifunctional Catalysts: Researchers are designing bifunctional organocatalysts with carbohydrate backbones. nih.gov These catalysts incorporate both an amino and a thiourea (B124793) group directly attached to the carbohydrate core, demonstrating their activity in reactions like the Michael addition. nih.gov

Novel Pyranose Scaffolds: Inspired by the antibiotic moenomycin, scientists are synthesizing compound libraries based on new pyranose scaffold chemistry. nih.gov These scaffolds aim to inhibit bacterial glycosyltransferases, offering a potential new class of antibiotics with a low propensity for inducing resistance. nih.gov

Diverse Sugar Derivatives: The one-pot synthesis of a wide array of sugar derivatives is being explored using catalysts like copper(II) triflate (Cu(OTf)₂). rsc.org This method allows for sequential reactions in a single vessel, such as 4,6-O-benzylidene ring formation, acetylation, and reductive ring opening. rsc.org

Chemoenzymatic Synthesis: Automated platforms are being developed for the chemoenzymatic synthesis of complex carbohydrates. nih.gov This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce mammalian and bacterial surface glycans, as well as glycosylated natural products. nih.gov

Integration of Artificial Intelligence and Machine Learning in Carbohydrate Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in carbohydrate research, offering powerful new ways to analyze complex data and predict molecular behavior.

Applications of AI and ML:

Stereoselective Identification: A novel computational technique combining quantum tunneling with AI is being used to detect complex carbohydrate anomers and stereoisomers with high sensitivity. acs.org This method has the potential to be integrated with next-generation sequencing for real-time analysis. acs.org

Predicting Protein-Carbohydrate Interactions: Deep learning models like the Protein interaction of Carbohydrates Predictor (PiCAP) and Carbohydrate-Protein interaction Site IdentiFier (CAPSIF) are being developed to predict whether a protein will bind to a carbohydrate and to identify the specific binding sites. nih.govjohnshopkins.edu These models have demonstrated high accuracy and can be applied to large proteomic datasets. nih.govjohnshopkins.edu

Automating Glycan Analysis: AI models are being created to automate the analysis of glycans, which are complex carbohydrates involved in numerous biological processes. gu.se This automation will enable researchers to efficiently analyze hundreds of samples at once, accelerating research into diseases, infections, and immunity. gu.se

Optimizing Biomass Production: Machine learning algorithms are being used to predict and optimize the production of carbohydrate-enriched cyanobacteria biomass in wastewater treatment systems. mdpi.com This approach reduces the need for extensive experimentation and can identify the optimal conditions for maximizing carbohydrate accumulation. mdpi.com

Exploration of Novel Catalytic and Transformative Reactions for Carbohydrates

The discovery of new catalytic systems and reactions is crucial for advancing carbohydrate synthesis and modification.

Emerging Catalytic Strategies:

Photocatalysis: Visible light photocatalysis is enabling a wide range of transformations in carbohydrate chemistry. rsc.org This includes photocatalytic glycosylations, the generation of radicals at various positions on the sugar ring, and functional group interconversions. rsc.org

Cooperative Catalysis: The use of cooperative catalysts, such as the combination of Ag₂O and triflic acid, is leading to faster and more efficient glycosidation of glycosyl chlorides. umsl.edu Similarly, a combination of iodine and iron(III) trifluoromethanesulfonate (B1224126) has been found to be an effective activator for thioglycosides. mdpi.com

Metal-Catalyzed One-Pot Reactions: Metal catalysts are being used to mediate one-pot transformations of carbohydrates, improving reaction efficiency and selectivity. rsc.org For example, a palladium(II)/palladium(0) catalytic cycle has been proposed for certain C-aryl glycoside syntheses. rsc.org

Green Chemistry Approaches: Researchers are developing catalytic processes for converting carbohydrates into valuable organic chemicals using principles of green chemistry. acs.org These methods aim to be fast, selective, and energy-efficient, utilizing innocuous reagents in catalytic amounts. acs.orgnih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts.

Key Areas of Mechanistic Study:

Glycosylation Mechanisms: The mechanism of the glycosylation reaction, a cornerstone of carbohydrate synthesis, continues to be a subject of intense investigation. mdpi.comacs.org Understanding the factors that control the stereochemical outcome is critical for the selective synthesis of complex oligosaccharides. fnr.lu

Characterization of Reactive Intermediates: Advanced techniques like cryogenic infrared spectroscopy are being used to characterize reactive intermediates, such as glycosyl cations, in the gas phase. fnr.lu This provides direct structural information that can be correlated with the observed stereoselectivity of glycosylation reactions. fnr.lu

Computational Analysis: Quantum chemical analysis is being employed to corroborate proposed reaction mechanisms. rsc.org For instance, it has been used to understand the role of additives in preventing side reactions during palladium-catalyzed C-glycosylation. rsc.org

Ion Mobility Mass Spectrometry: This technique is being used to distinguish between carbohydrate isomers, including anomers and regioisomers of glycosidic linkages. nih.gov It provides valuable information about the three-dimensional structure of carbohydrate ions in the gas phase. nih.gov

Q & A

Q. What are the standard chromatographic methods for detecting Ph₃SnCH₂ carbohydrate derivatives in complex mixtures?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used. GC coupled with mass spectrometry (GC-MS) is effective for volatile derivatives, while HPLC with high-pH anion-exchange columns (HPAEC) can resolve polar carbohydrates under alkaline conditions . For Ph₃SnCH₂ derivatives, pre-column derivatization (e.g., acetylation or methylation) enhances volatility or detectability. The phenol-sulfuric acid colorimetric assay is also applicable for quantifying total carbohydrate content, though it lacks specificity for tin-containing derivatives .

Q. What steps are involved in synthesizing Ph₃SnCH₂ carbohydrate derivatives?

Synthesis typically involves:

  • Protection of hydroxyl groups : Acetylation or benzylation to prevent unwanted side reactions .
  • Organometallic coupling : Reaction of triphenyltin (Ph₃Sn) reagents with carbohydrate precursors under anhydrous conditions. Ag₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) are common catalysts for glycosidic bond formation .
  • Deprotection : Acidic hydrolysis (e.g., 80% acetic acid) or enzymatic cleavage to restore free hydroxyl groups . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. How can conflicting data from mass spectrometry (MS) and NMR spectroscopy be reconciled when characterizing Ph₃SnCH₂ derivatives?

Discrepancies often arise from impurities, isotopic patterns (e.g., tin has ten stable isotopes), or incomplete derivatization. Strategies include:

  • Cross-validation : Use electrospray ionization (ESI-MS) for molecular ion confirmation and tandem MS (MS/MS) for fragmentation patterns .
  • Isotopic correction : Account for tin’s natural isotopic distribution (e.g., ¹²⁰Sn, ¹¹⁸Sn) in HRMS data .
  • 2D NMR : HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) experiments resolve overlapping signals caused by tin’s paramagnetic effects .

Q. What are the challenges in determining glycosidic linkage configurations in Ph₃SnCH₂ derivatives using methylation analysis?

Methylation analysis involves:

  • Methylation : Blocking free hydroxyls with methyl groups (e.g., using CH₃I under basic conditions) .
  • Hydrolysis and reduction : Cleaving glycosidic bonds and converting hemiacetals to alditol derivatives.
  • Acetylation and GC-MS : Identifying methylated positions. Challenges include:
  • Steric hindrance : The bulky Ph₃Sn group may impede complete methylation, leading to ambiguous results.
  • Linkage ambiguity : Methylation does not distinguish α/β configurations or sequence order. Complementary techniques like NOESY (nuclear Overhauser effect spectroscopy) or enzymatic digestion are required .

Q. How can computational tools enhance the structural analysis of Ph₃SnCH₂ carbohydrate derivatives?

  • Molecular dynamics (MD) simulations : Model the steric effects of the Ph₃Sn group on carbohydrate conformation .
  • Density functional theory (DFT) : Predict NMR chemical shifts and vibrational spectra for comparison with experimental data .
  • Database mining : Platforms like ProCarbDB provide reference data for comparing retention times, fragmentation patterns, and linkage motifs .

Methodological Resources

  • Spectral databases : ProCarbDB (26,000+ entries with MS/NMR data) .
  • Analytical protocols : Detailed workflows for methylation analysis and HPAEC are described in ASBMB assessment modules .
  • Synthetic guides : Stepwise protocols for acetal protection and tin coupling are available in synthesis-focused journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.